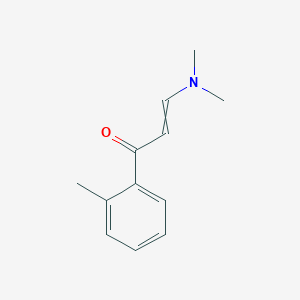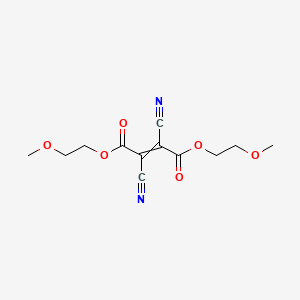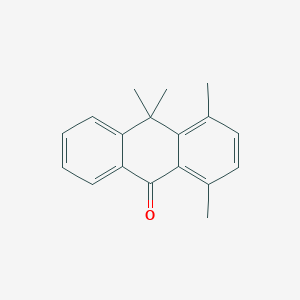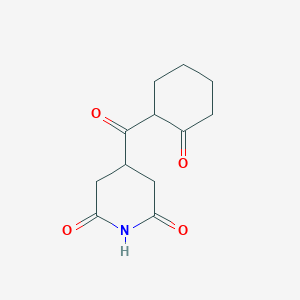![molecular formula C17H26N2O2 B14200502 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde CAS No. 919088-64-5](/img/structure/B14200502.png)
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a piperazine derivative through a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with 1-bromopentane to form 5-(4-methylpiperazin-1-yl)pentane.
Etherification: The intermediate is then reacted with 3-hydroxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid.
Reduction: 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is not well-documented. as a piperazine derivative, it may interact with various receptors or enzymes in biological systems, potentially affecting neurotransmitter pathways or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzoic acid: An oxidized form of the compound.
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzyl alcohol: A reduced form of the compound.
4-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde: A positional isomer.
Uniqueness
3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde is unique due to its specific structure, which combines a benzaldehyde moiety with a piperazine derivative. This unique structure allows it to serve as a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
919088-64-5 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-[5-(4-methylpiperazin-1-yl)pentoxy]benzaldehyde |
InChI |
InChI=1S/C17H26N2O2/c1-18-9-11-19(12-10-18)8-3-2-4-13-21-17-7-5-6-16(14-17)15-20/h5-7,14-15H,2-4,8-13H2,1H3 |
Clé InChI |
GMFYVJSOSPYFIH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCCCOC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}methyl)phenol](/img/structure/B14200441.png)


![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
![4-[1-Amino-2-(4-chlorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14200469.png)





